molecular formula C19H25N5O3 B11000040 ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate

ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate

Cat. No.: B11000040
M. Wt: 371.4 g/mol
InChI Key: BFUBJAMDGOBECG-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate typically involves a multi-step reaction process. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction or by using cyclohexyl halides.

    Acetylation: The acetyl group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

    Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxyl group, allowing it to interact with enzymes and receptors through non-covalent interactions. This can lead to inhibition or activation of specific biological pathways, contributing to its antibacterial, anticancer, and anti-tuberculosis activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate is unique due to its combination of a tetrazole ring, cyclohexyl group, and benzoate ester. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 4-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H25N5O3/c1-2-27-18(26)15-6-8-16(9-7-15)21-17(25)12-19(10-4-3-5-11-19)13-24-14-20-22-23-24/h6-9,14H,2-5,10-13H2,1H3,(H,21,25)

InChI Key

BFUBJAMDGOBECG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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